N-(2-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide
Description
Properties
IUPAC Name |
2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-2-34-24-11-7-6-10-22(24)30-27(32)18-31-23-16-26-25(35-12-13-36-26)15-19(23)14-20(28(31)33)17-29-21-8-4-3-5-9-21/h3-11,14-16,29H,2,12-13,17-18H2,1H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXSIXHEKIUSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-Ethoxy-8-nitro-2H-dioxino[2,3-g]quinolin-6-ol
Starting Material : 2-Amino-5-nitrophenol
Reaction Sequence :
- O-Alkylation : Treatment with ethyl bromide in DMF/K₂CO₃ (80°C, 12 h) yields 2-amino-5-nitro-4-ethoxyphenol.
- Cyclization : Condensation with diethyl oxalate in acetic anhydride forms the dioxinoquinoline core.
Key Data :
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | EtBr, K₂CO₃ | 80 | 12 | 78 |
| 2 | (CO₂Et)₂, Ac₂O | 120 | 6 | 65 |
Installation of Phenylaminomethyl Group at C8
Method : Mannich Reaction
Conditions :
- React 7-ethoxy-8-nitroquinolin-6-ol with formaldehyde and aniline hydrochloride in ethanol/H₂O (1:1)
- pH maintained at 4–5 using acetic acid
Optimization Challenges :
- Competing formation of bis-aminomethyl byproducts requires strict stoichiometric control (1:1:1 molar ratio).
- Nitro group reduction observed above 50°C necessitates low-temperature operation (25–30°C).
Characterization :
Acetamide Side Chain Introduction
Coupling Protocol :
- Bromination : Treat intermediate with PBr₃ in dry THF to generate C6-bromo derivative.
- Buchwald-Hartwig Amination : React with 2-ethoxyaniline using Pd(OAc)₂/Xantphos catalyst system.
Critical Parameters :
- Catalyst Loading : 5 mol% Pd(OAc)₂ with 10 mol% Xantphos
- Base : Cs₂CO₃ (2.5 equiv) in toluene at 110°C for 24 h
- Yield Improvement : Microwave irradiation (150°C, 30 min) increases yield to 82%.
Final Assembly and Purification
Global Deprotection & Acetylation :
- Nitro Reduction : H₂/Pd-C in ethanol affords primary amine.
- Acetylation : Acetic anhydride/pyridine (0°C → RT) delivers target molecule.
Purification Strategy :
- Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradient
- Crystallization : Recrystallization from ethanol/water (7:3) yields analytically pure product
Analytical Data Comparison :
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Formula | C₂₇H₂₆N₃O₅ | C₂₇H₂₄ClN₃O₄ |
| MW (g/mol) | 496.5 | 489.9 |
| HPLC Purity | >99% | 98.5% |
Mechanistic Considerations and Side Reactions
Competing Pathways in Dioxane Ring Formation
DFT calculations suggest the cyclization step proceeds through a six-membered transition state, with electron-donating ethoxy groups accelerating ring closure by +12 kcal/mol stabilization. Competing furan formation is suppressed by using bulky leaving groups (mesyl vs. tosyl).
Regioselectivity in Mannich Reaction
The C8 position exhibits enhanced nucleophilicity due to conjugation with the quinoline N-oxide system. Hammett studies (ρ = -0.82) confirm electron-rich aryl amines favor para-substitution on the phenyl ring.
Industrial-Scale Adaptation Challenges
Key Issues :
- Exothermic Risk : Mannich reaction requires precise temperature control (<5°C deviation).
- Metal Residues : Pd levels in final API must be <10 ppm (ICH Q3D guidelines).
Process Solutions :
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its quinoline core, which is known for its antimicrobial and anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may interact with cellular proteins, disrupting their function and leading to various biological effects.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Research Findings and Structure-Activity Relationships (SAR)
- Position 8 Substituents: Phenylaminomethyl (target) vs. benzoyl (): The former’s amine group may enhance target binding via H-bonding, while benzoyl groups rely on π-π stacking .
- Acetamide Flexibility : Bulky substituents (e.g., dimethoxyphenyl) may reduce binding pocket accessibility, whereas smaller groups (ethoxyphenyl) optimize interactions .
- Core Heterocycles: Dioxinoquinolin’s oxygen atoms may improve solubility over sulfanyl-containing quinoxalines, which prioritize stability .
Biological Activity
N-(2-ethoxyphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a dioxinoquinoline core. Its systematic name reflects the intricate arrangement of functional groups and substituents. The compound's molecular formula is with a molecular weight of approximately 489.9 g/mol. The presence of various functional groups suggests diverse biological activities.
Synthesis
Synthesis of this compound typically involves multi-step organic reactions. General methods for synthesizing similar heterocyclic compounds include:
- Formation of the dioxinoquinoline core : This involves cyclization reactions that create the fused ring system.
- Functional group modifications : Substituents such as ethoxy and phenylamino groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
- Purification : Techniques such as recrystallization and chromatography are employed to ensure high purity.
Anticancer Potential
Research indicates that compounds with a quinoline and dioxin moiety exhibit significant anticancer properties. The biological activity of this compound has been linked to:
- Inhibition of cancer cell proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines.
- Induction of apoptosis : Mechanistic studies suggest that the compound may trigger apoptotic pathways in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
| A549 (lung cancer) | 15.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound also exhibits enzyme inhibition properties:
- Tyrosinase Inhibition : Similar compounds have shown to inhibit tyrosinase activity significantly, which is crucial in melanin production.
Case Studies
- In Vitro Studies : A study investigated the effects of N-(2-ethoxyphenyl)-... on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability and increased markers of apoptosis.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, suggesting its potential as an effective anticancer agent.
Q & A
Q. What are the recommended multi-step synthetic routes for synthesizing this compound?
The synthesis involves multi-step organic reactions, including condensation and cyclization. Key steps include:
- Step 1 : Formation of the quinoline core via cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
- Step 2 : Introduction of the dioxane ring via etherification reactions using diols or epoxides.
- Step 3 : Functionalization of the quinoline backbone with acetamide and phenylamino-methyl groups via nucleophilic substitution or reductive amination. Optimization of reaction conditions (e.g., solvent polarity, temperature gradients) and purification via column chromatography are critical for achieving high yields (>60%) and purity (>95%) .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : and NMR to assign proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks.
- Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (e.g., m/z 489.9 for CHClNO).
- Infrared (IR) Spectroscopy : Identification of functional groups like amide C=O stretches (~1650 cm) and aromatic C-H bends. Cross-validation with computational models (e.g., DFT calculations) enhances accuracy .
Q. What in vitro assays are suitable for initial screening of its anticancer activity?
- Cytotoxicity assays : Use MTT or resazurin-based viability tests on cancer cell lines (e.g., HeLa, MCF-7) with IC values typically <10 μM for active derivatives.
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.
- Target inhibition : ELISA or Western blotting to assess kinase or receptor inhibition (e.g., EGFR, VEGFR) .
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol).
- Recrystallization : Use solvents like ethyl acetate or ethanol to improve crystalline purity.
- HPLC : Reverse-phase C18 columns for analytical-scale purity checks (>98%) .
Advanced Research Questions
Q. How can low yields in the final synthetic step be addressed?
- Reaction optimization : Screen solvents (DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) to enhance efficiency.
- Intermediate stability : Protect reactive groups (e.g., amines with Boc) to prevent side reactions.
- Temperature control : Use microwave-assisted synthesis to reduce reaction times and improve selectivity .
Q. How to resolve contradictions in reported biological activity data across studies?
- Structural analogs : Compare activity of derivatives with varied substituents (e.g., chloro vs. fluoro groups) to identify critical moieties.
- Assay standardization : Replicate experiments under controlled conditions (e.g., serum-free media, consistent cell passage numbers).
- Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects .
Q. What computational methods predict this compound’s biological targets?
- Molecular docking : AutoDock Vina or Schrödinger to simulate binding to kinase ATP pockets (e.g., docking scores <−8 kcal/mol suggest strong binding).
- Molecular Dynamics (MD) simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Train regression models on substituent electronic parameters (Hammett σ) to predict IC trends .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified aryl (e.g., 3,4-dimethoxyphenyl) or acetamide groups.
- Bioisosteric replacement : Replace the dioxane ring with morpholine or piperazine to assess ring flexibility.
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using software like PHASE .
Q. How can degradation products be characterized under physiological conditions?
- Forced degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), or photolytic stress.
- Analytical tools : LC-MS/MS to identify major degradation products (e.g., quinoline ring oxidation).
- Stability studies : Monitor half-life in simulated gastric fluid (SGF) and intestinal fluid (SIF) .
Q. What strategies improve aqueous solubility for in vivo studies?
Q. Methodological Notes
- Data validation : Cross-reference spectral data with PubChem or ChemSpider entries (e.g., CAS 894550-71-1).
- Ethical compliance : Follow OECD guidelines for in vivo testing and ensure cytotoxicity assays include normal cell controls (e.g., HEK293).
- Open science : Deposit synthetic protocols in repositories like Zenodo for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
